molecular formula C7H13NO3 B165436 (2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate CAS No. 132666-67-2

(2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B165436
CAS No.: 132666-67-2
M. Wt: 159.18 g/mol
InChI Key: JMHQESARJMGVCZ-PHDIDXHHSA-N
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Description

(2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 4-hydroxy-2-oxobutanoate with ammonia or an amine under acidic conditions to form the pyrrolidine ring . The reaction conditions often include heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ethyl 4-oxopyrrolidine-2-carboxylate, while reduction can produce ethyl 4-hydroxypyrrolidine-2-methanol .

Scientific Research Applications

(2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylate: A similar compound with a different stereochemistry.

    Proline derivatives: Compounds with a similar pyrrolidine ring structure but different functional groups.

Uniqueness

(2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can lead to different binding modes and selectivity compared to other similar compounds .

Properties

IUPAC Name

ethyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-11-7(10)6-3-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHQESARJMGVCZ-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H](CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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